molecular formula C26H23ClN4O4 B11456971 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B11456971
M. Wt: 490.9 g/mol
InChI Key: AJVNSAPCIAXSFM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound featuring a benzoxazole ring, a chlorophenyl group, a piperidine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Nitration: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the aromatic ring.

    Amide Formation: The final step involves forming the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it could be explored for antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzoxazole ring could facilitate binding to specific sites, while the nitro and piperidine groups might enhance its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide: Similar structure but with a benzothiazole ring instead of benzoxazole.

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the benzoxazole ring in N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. The combination of the nitro group and the piperidine ring further distinguishes it from similar compounds, potentially offering unique reactivity and bioactivity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H23ClN4O4

Molecular Weight

490.9 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C26H23ClN4O4/c1-16-10-12-30(13-11-16)22-9-6-17(14-23(22)31(33)34)25(32)28-18-7-8-20(27)19(15-18)26-29-21-4-2-3-5-24(21)35-26/h2-9,14-16H,10-13H2,1H3,(H,28,32)

InChI Key

AJVNSAPCIAXSFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4)[N+](=O)[O-]

Origin of Product

United States

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